REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N+:9]([O-])=O.Cl>C(O)C.O.[Fe]>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[NH2:9]
|
Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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500 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC=N1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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UNSPECIFIED
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Setpoint
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85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
During the course of the addition the reaction temperature
|
Type
|
TEMPERATURE
|
Details
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without external heating
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Type
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TEMPERATURE
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Details
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After the reaction mixture had cooled down to a temperature of 50° C.
|
Type
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FILTRATION
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Details
|
the slurry was filtered through a Celite pad, which
|
Type
|
WASH
|
Details
|
was then washed with ethanol (3×250 mL)
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WASH
|
Details
|
This solid was then washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |